molecular formula C11H14F2N2 B1408970 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine CAS No. 1890516-14-9

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine

Cat. No. B1408970
CAS RN: 1890516-14-9
M. Wt: 212.24 g/mol
InChI Key: IZMGGXBCCLVYJE-UHFFFAOYSA-N
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Description

The compound “(3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a chemical compound with a variety of applications in various industries such as pharmaceutical, chemical, and academic research . It has a molecular weight of 218.25 .


Molecular Structure Analysis

The compound “(3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” has the Inchi Code 1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2 . Another related compound “(3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl]methanone” has a molecular formula of C17H24F2N6O and a molecular weight of 366.41 .

Scientific Research Applications

  • Detection and Monitoring of Phenylamine Biomarkers : A study by Qin and Yan (2018) focused on the detection of phenylamine biomarkers in human urine, using a lanthanide functionalized organic-inorganic hybrid material. This probe demonstrated excellent sensitivity and selectivity, indicating potential as a diagnostic tool for monitoring phenylamine levels in the human body (Si-Jia Qin & B. Yan, 2018).

  • Analytical Characterization of Phenylamine Derivatives : Wallach et al. (2014) described the synthesis and analytical characterization of phenylamine derivatives, highlighting the importance of such derivatives in neuropharmacological research. This study provided valuable insights into the analytical data crucial for monitoring these substances (J. Wallach, G. De Paoli, A. Adejare, & S. Brandt, 2014).

  • Biological Activity of Pyridylamine Derivatives : Naz et al. (2020) explored the biological effects of pyridylamine derivatives on glucose-6-phosphatase activity, toxicity, and antidiabetic potential in mice. This study underscores the therapeutic potential of these derivatives in treating diabetes complications (S. Naz, M. Zahoor, M. Umar, et al., 2020).

  • Synthesis and Evaluation of Arylcyclohexylamines : A research conducted by De Paoli et al. (2013) on the synthesis and evaluation of arylcyclohexylamines in biological matrices revealed insights into the detection and characterization of these compounds in blood, urine, and vitreous humor (G. De Paoli, S. Brandt, J. Wallach, et al., 2013).

  • Photochemistry of Nitrophenyldihydropyridines : Fasani et al. (2006) studied the intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines, providing insights into the photoinduced electron-transfer systems and the potential for new applications in this field (E. Fasani, M. Fagnoni, D. Dondi, & A. Albini, 2006).

  • Cobalt-Catalyzed Carbonylative Synthesis : Fu, Ying, and Wu (2019) developed a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from pyridylamine derivatives. This synthesis approach has implications for the efficient production of various phthalimide derivatives (Lu-Yang Fu, Jun Ying, & Xiao‐Feng Wu, 2019).

Mechanism of Action

A related compound, “3,3-difluoropyrrolidin-1-yl{(2 S ,4 S )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)”, is a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes .

Safety and Hazards

The safety information for “(3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” can be found in its MSDS .

properties

IUPAC Name

3-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)4-5-15(8-11)7-9-2-1-3-10(14)6-9/h1-3,6H,4-5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMGGXBCCLVYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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